molecular formula C15H18O2 B1432332 8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde CAS No. 1350761-29-3

8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde

Cat. No.: B1432332
CAS No.: 1350761-29-3
M. Wt: 230.3 g/mol
InChI Key: WVJLAUYHDOVKTD-UHFFFAOYSA-N
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Description

8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde is a chemical compound that belongs to the class of chroman derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C15H18O2, and it has a molecular weight of 230.3 g/mol.

Preparation Methods

Chemical Reactions Analysis

8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources, but the compound’s reactivity and selectivity make it a valuable asset for advanced chemical synthesis.

Scientific Research Applications

Organic Synthesis

8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde serves as an important building block in organic synthesis. Its ability to participate in various chemical reactions enables the construction of complex molecular architectures. Recent studies have highlighted its utility in synthesizing cyclobutanone derivatives and other strained carbocyclic compounds through innovative catalytic methods .

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. For instance, derivatives of cyclopropyl chromane have been identified as γ-secretase modulators for Alzheimer's disease treatment. Additionally, structural modifications based on this compound have shown significant anticancer properties against various human cancer cell lines, indicating effective inhibition of cell proliferation.

Antiviral Agents

Research has indicated that compounds structurally similar to this compound exhibit antiviral properties. For example, certain derivatives have demonstrated inhibitory activity against influenza A viruses, suggesting potential applications in antiviral drug development.

Case Study 1: Anticancer Activity

A notable case study evaluated a series of synthesized compounds based on structural modifications of this compound against human cancer cell lines. The results revealed significant anticancer activity with IC50 values indicating effective inhibition of cell proliferation across multiple cancer types.

Case Study 2: Alzheimer’s Disease Treatment

Another study focused on the design of cyclopropyl chromane-derived compounds as modulators for γ-secretase involved in Alzheimer's disease pathology. Through ligand-based design tactics and molecular modeling, researchers identified promising candidates that could potentially alter disease progression.

Comparative Analysis of Related Compounds

Compound NameStructure TypeKey Features
This compoundChromanCyclopropyl group, aldehyde functionality
4,4-Dimethylchroman-6-carbaldehydeChromanAldehyde functionality without cyclopropyl
CyclopropylcarbinolAlcoholCyclopropyl group without chroman structure
Chromone DerivativesAromaticDiverse functional groups with chromone core

Mechanism of Action

The mechanism of action of 8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde is not explicitly detailed in the available sources. as a chroman derivative, it is likely to interact with molecular targets and pathways involved in oxidative stress and cellular signaling. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde is unique among chroman derivatives due to its specific structural features, such as the cyclopropyl and dimethyl groups. Similar compounds include other chroman derivatives, which may differ in their substituent groups and overall reactivity. The uniqueness of this compound lies in its combination of reactivity and selectivity, making it a valuable compound for various applications.

Biological Activity

8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde is a synthetic organic compound notable for its unique chroman structure, which includes a cyclopropyl group and an aldehyde functional group. This molecular configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C12H14O, and it has been investigated for various biological effects, particularly in the context of cancer research and enzyme interactions.

Chemical Structure and Properties

The structural characteristics of this compound can be summarized as follows:

PropertyDescription
Molecular FormulaC12H14O
Structure TypeChroman
Functional GroupsCyclopropyl group, aldehyde
Molecular Weight190.24 g/mol

The presence of the cyclopropyl moiety enhances the compound's reactivity and may influence its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic addition reactions due to the aldehyde functional group. This reactivity allows it to interact with proteins and enzymes involved in metabolic pathways. Preliminary studies suggest that compounds with similar chroman structures can bind to various biological targets, leading to modulation of their activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell LineIC50 (μM)Effectiveness
Lung (A549)18.6 ± 1.0Moderate cytotoxicity
Prostate (PC-3)22.2 ± 1.6Moderate cytotoxicity
Colon (Colo-205)27.3 ± 1.8Selective cytotoxicity
Leukemia (THP-1)43.8 ± 1.4Moderate cytotoxicity

These findings indicate that the compound can inhibit cancer cell proliferation effectively while exhibiting varying degrees of selectivity towards different cell types.

Mechanisms of Anticancer Activity

The anticancer effects are believed to arise from several mechanisms:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Inhibition of Cell Migration : Studies have shown that it reduces the migratory properties of cancer cells, which is crucial for preventing metastasis.
  • Impact on Cell Cycle : It may interfere with the normal progression of the cell cycle in cancer cells, leading to growth arrest.

Case Studies

Several case studies have explored the biological activity of similar compounds within the chroman family:

  • Study on Dihydropyrimidinones : A related study reported that structurally similar compounds exhibited IC50 values ranging from 7.1 μM to over 60 μM against various cancer lines, highlighting the importance of structural modifications in enhancing biological activity .
  • Molecular Docking Studies : Research involving molecular docking has shown potential binding modes for chroman derivatives with key enzymes such as PI3Kγ, suggesting that these interactions may play a role in their anticancer effects .

Properties

IUPAC Name

8-cyclopropyl-4,4-dimethyl-2,3-dihydrochromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-15(2)5-6-17-14-12(11-3-4-11)7-10(9-16)8-13(14)15/h7-9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJLAUYHDOVKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC2=C(C=C(C=C21)C=O)C3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401151351
Record name 8-Cyclopropyl-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350761-29-3
Record name 8-Cyclopropyl-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350761-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Cyclopropyl-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A vial was charged with Pd(OAc)2 (2.40 mg, 10.7 μmol), XPhos (10.2 mg, 0.02 mmol), potassium carbonate (148 mg, 1.07 mmol), potassium cyclopropyltrifluoroborate (58.0 mg, 0.39 mmol) and 8-chloro-4,4-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde (80.0 mg, 0.36 mmol). The mixture was dissolved in cyclopropylmethyl ether (2.00 mL) and water (0.20 mL) and purged with Ar. The reaction mixture was then stirred at 100° C. overnight, cooled to room temperature, and filtered through a pad of celite. The filtrate was concentrated under vacuum, and the crude residue was purified by silica gel chromatography eluting with 0-15% EtOAc/hexanes to afford the desired product as a yellow oil.
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10.2 mg
Type
reactant
Reaction Step Two
Quantity
148 mg
Type
reactant
Reaction Step Two
Quantity
58 mg
Type
reactant
Reaction Step Two
Quantity
80 mg
Type
reactant
Reaction Step Two
Quantity
2.4 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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